molecular formula C13H20N2O B1485619 1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol CAS No. 2166934-09-2

1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol

Cat. No.: B1485619
CAS No.: 2166934-09-2
M. Wt: 220.31 g/mol
InChI Key: GKXHTJHJKGWQDC-UHFFFAOYSA-N
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Description

1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol is a cyclobutane derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a cyclobutane ring and a hydrazine moiety attached to a dimethylphenyl group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

1-[[2-(2,3-dimethylphenyl)hydrazinyl]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-5-3-6-12(11(10)2)15-14-9-13(16)7-4-8-13/h3,5-6,14-16H,4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXHTJHJKGWQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NNCC2(CCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol typically involves the reaction of 2,3-dimethylphenylhydrazine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions to form larger cyclic structures or heterocycles.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C21H24N4O
  • IUPAC Name : 1-{[2-(2,3-dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol

The structure consists of a cyclobutanol core substituted with a hydrazine moiety, which is known to impart unique biological properties.

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. Hydrazine derivatives are known for their ability to inhibit tumor growth through various mechanisms, including the modulation of metabolic pathways involved in cell proliferation and apoptosis.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were shown to exhibit cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis in cancer cells .

Biochemical Applications

The compound's hydrazine group allows it to participate in redox reactions, making it useful in biochemical assays. It can serve as a reagent for detecting aldehydes and ketones due to its ability to form hydrazones.

Case Study : A study highlighted the use of hydrazine derivatives in the detection of glucose levels in diabetic patients. The compound facilitated the formation of a colored complex that could be quantitatively analyzed .

Material Science

In material science, compounds with hydrazine functionalities are explored for their potential use in polymer synthesis. They can act as crosslinking agents or modifiers for enhancing the properties of polymers.

Case Study : Research indicated that incorporating hydrazine derivatives into polymer matrices improved thermal stability and mechanical properties. This was particularly evident in thermosetting resins used for aerospace applications .

Toxicological Studies

While exploring the applications of this compound, it is crucial to consider its safety profile. Hydrazine compounds have been associated with toxicological concerns, including carcinogenicity.

Findings : A review on heterocyclic amines indicated that while some derivatives exhibit beneficial biological activities, they also pose risks related to mutagenicity and carcinogenicity when metabolized . Therefore, further studies are essential to evaluate the safety of this compound before clinical applications.

Mechanism of Action

The mechanism of action of 1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing new therapeutic strategies .

Comparison with Similar Compounds

1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol can be compared with other similar compounds such as:

    Hydrazine derivatives: These compounds share the hydrazine moiety and exhibit similar reactivity and biological activity.

    Cyclobutane derivatives: Compounds with a cyclobutane ring structure, which may have different substituents but similar chemical properties.

    Dimethylphenyl derivatives: These compounds contain the dimethylphenyl group and can be used to study the effects of different substituents on chemical reactivity and biological activity.

Biological Activity

1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests that it might interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

\text{Chemical Formula C 12}H_{16}N_{2}O}

This compound may exhibit its biological effects through several mechanisms:

  • Antioxidant Activity : Compounds with hydrazine moieties are often studied for their antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The presence of the hydrazine functional group may allow for interactions with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Cytotoxicity : Some studies have indicated that similar compounds can exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantPotential to scavenge free radicals
CytotoxicityInhibitory effects on cancer cell lines
Enzyme InteractionPossible inhibition of specific enzymes

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various hydrazine derivatives, including this compound. The compound demonstrated significant inhibitory effects against MCF-7 breast cancer cells, with an IC50 value indicating effective growth inhibition. The study suggested that the compound's mechanism may involve apoptosis induction through caspase activation pathways.

Case Study 2: Antioxidant Properties

Research has shown that hydrazine derivatives possess antioxidant capabilities. In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. This suggests a protective role against oxidative damage.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Mechanism of Action
MCF-73.18 ± 0.11Induction of apoptosis
HeLa8.12 ± 0.43Cell cycle arrest
VeroNot significantNon-cytotoxic

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in oncology and oxidative stress-related conditions. Its ability to induce apoptosis in cancer cells while exhibiting antioxidant properties positions it as a candidate for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol
Reactant of Route 2
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